4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde
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Overview
Description
4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C12H15N3O2 and a molecular weight of 233.27 g/mol . This compound is known for its versatility and high purity, making it a valuable substance in various scientific and industrial applications .
Preparation Methods
The synthesis of 4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves several stepsThe reaction conditions typically involve the use of formylating agents such as Vilsmeier-Haack reagent or Duff’s conditions . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield.
Chemical Reactions Analysis
4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the aldehyde group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The piperazine moiety is known to interact with GABA receptors, which can lead to various biological effects . The compound’s formyl group can also participate in reactions with nucleophiles, affecting cellular pathways and processes.
Comparison with Similar Compounds
4-(5-Formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde can be compared with other piperazine derivatives, such as:
4-(5-Formyl-3-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a different position of the methyl group.
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit various biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties.
Properties
Molecular Formula |
C12H15N3O2 |
---|---|
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-(5-formyl-4-methylpyridin-2-yl)piperazine-1-carbaldehyde |
InChI |
InChI=1S/C12H15N3O2/c1-10-6-12(13-7-11(10)8-16)15-4-2-14(9-17)3-5-15/h6-9H,2-5H2,1H3 |
InChI Key |
DSAYNUCAFLCCSS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1C=O)N2CCN(CC2)C=O |
Origin of Product |
United States |
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